molecular formula C17H16N4O2S B2928537 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide CAS No. 1351611-29-4

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide

Cat. No.: B2928537
CAS No.: 1351611-29-4
M. Wt: 340.4
InChI Key: IFKTZJFOWBNYLE-UHFFFAOYSA-N
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Description

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

This compound belongs to a class of chemicals that have been synthesized and characterized for their structural and functional properties. Studies often involve the condensation of specific precursors in the presence of catalysts or under controlled conditions to yield desired compounds, which are then characterized by NMR, IR spectroscopy, and mass spectrometry. These methods ensure the precise identification of the compound's structure and purity, laying the groundwork for further biological and chemical studies (Lalpara et al., 2021).

Antidiabetic Screening

Research into the antidiabetic properties of similar compounds has involved in vitro evaluations, such as the α-amylase inhibition assay. This approach assesses the compound's potential to inhibit enzymes involved in carbohydrate digestion, a key mechanism in managing blood sugar levels in diabetic patients. Such studies provide insights into the compound's therapeutic potential against diabetes (Lalpara et al., 2021).

Anticancer Evaluation

Compounds with similar structural features have been designed, synthesized, and evaluated for their anticancer activity against various cancer cell lines. These studies employ comparative analyses with reference drugs to ascertain the compound's efficacy in inhibiting cancer cell growth. The synthesis process often starts from basic chemical precursors, undergoing multiple steps to introduce specific functional groups that enhance anticancer activity (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activities

The synthesis and characterization of compounds within this chemical class also extend to evaluating their antimicrobial and antifungal properties. By modifying structural elements and introducing different substituents, researchers aim to enhance these activities. The effectiveness of these compounds is tested against a range of microorganisms, providing valuable data on their potential as antimicrobial and antifungal agents (Kolisnyk et al., 2015).

Herbicidal Activities

Investigations into the herbicidal activities of structurally related compounds reveal their potential in agriculture. Through the synthesis of derivatives featuring specific heterocyclic frameworks, researchers assess the compounds' ability to control unwanted plant growth. The herbicidal efficacy is evaluated through bioassays on various plant species, identifying compounds with promising applications in crop management (Bao, 2008).

Properties

IUPAC Name

3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-thiophen-2-ylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c22-17(19-15-7-4-8-24-15)21-10-13(11-21)16-18-14(20-23-16)9-12-5-2-1-3-6-12/h1-8,13H,9-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFKTZJFOWBNYLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CS2)C3=NC(=NO3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.